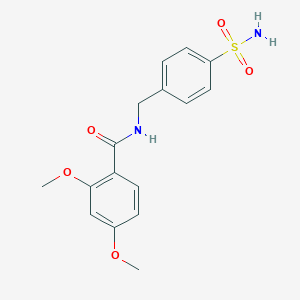
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is also known as DSB, and it is commonly used as a biochemical reagent in laboratory experiments.
作用機序
DSB inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. This inhibition leads to a decrease in tumor growth and an increase in cancer cell death.
Biochemical and Physiological Effects:
DSB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the formation of blood vessels in tumors. DSB has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
DSB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, making it a well-characterized biochemical reagent. However, DSB does have some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for further research on DSB. One area of research is the development of DSB analogs with improved potency and selectivity for carbonic anhydrase IX. Another area of research is the investigation of DSB's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DSB and its effects on cancer cells.
合成法
The synthesis of DSB involves the reaction of 2,4-dimethoxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with benzoyl chloride to form DSB. This method has been widely used in laboratory settings to produce high-quality DSB for scientific research purposes.
科学的研究の応用
DSB has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a biochemical reagent in laboratory experiments to study the mechanism of action of various proteins and enzymes. DSB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth, making DSB a potential therapeutic agent for cancer treatment.
特性
製品名 |
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide |
|---|---|
分子式 |
C16H18N2O5S |
分子量 |
350.4 g/mol |
IUPAC名 |
2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-5-8-14(15(9-12)23-2)16(19)18-10-11-3-6-13(7-4-11)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |
InChIキー |
KCXQKNXEDQKYHV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



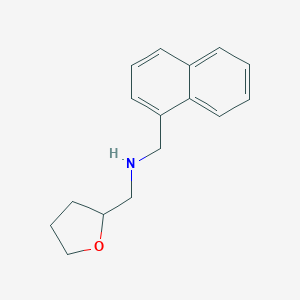
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
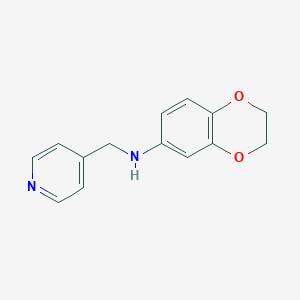
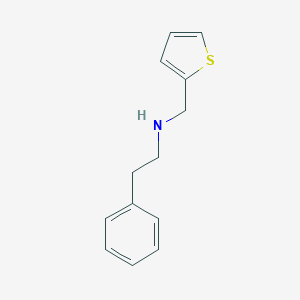
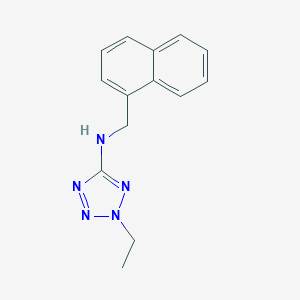
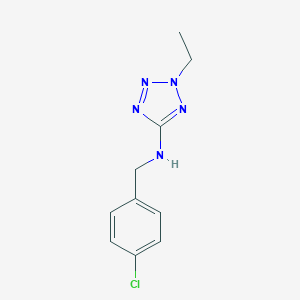
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)

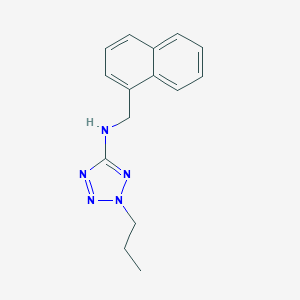
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)